N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide
Description
N-(2-{[2,3'-Bithiophene]-5-yl}ethyl)-4-cyanobenzamide is a synthetic organic compound featuring a 4-cyanobenzamide group linked via an ethyl chain to a 2,3'-bithiophene moiety. This structural combination suggests applications in organic electronics (e.g., semiconductors, sensors) or as a bioactive molecule in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
4-cyano-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c19-11-13-1-3-14(4-2-13)18(21)20-9-7-16-5-6-17(23-16)15-8-10-22-12-15/h1-6,8,10,12H,7,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGLYYGZGGSWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 2-halothiophenes in the presence of a palladium catalyst.
Attachment of the Ethyl Group: The ethyl group can be introduced via a Grignard reaction, where an ethyl magnesium bromide reacts with the bithiophene core.
Formation of the Cyanobenzamide Moiety: The final step involves the reaction of the ethyl-bithiophene intermediate with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The bithiophene core can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanobenzamide moiety can be reduced to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chloromethyl methyl ether.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide has several scientific research applications:
Materials Science: It can be used as a building block for organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific proteins or enzymes.
Biological Studies: It can be used in studies involving the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-4-cyanobenzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bithiophene core can facilitate π-π stacking interactions, while the cyanobenzamide moiety can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Comparisons
Key Observations:
Bithiophene vs. Oxadiazole/Phenyl Groups :
- The target compound’s bithiophene moiety enhances π-conjugation compared to the oxadiazole in compound 203 or halogenated phenyl groups in etobenzanid/diflufenican. This could improve charge transport in electronic applications .
- Halogenated phenyl groups (e.g., dichloro-, difluoro-) in pesticides increase hydrophobicity and binding affinity to biological targets, whereas the bithiophene-ethyl group may prioritize electronic interactions over bioactivity .
Cyanobenzamide vs. Benzimidate/Carboxamide: The cyanobenzamide group in the target compound offers a balance of electron-withdrawing (cyano) and hydrogen-bonding (amide) properties, distinct from the benzimidate in compound 258 or carboxamide in diflufenican. This could influence solubility and reactivity in synthesis .
Reactivity Insights:
- The cyanobenzamide group in the target compound may undergo nucleophilic substitution at the cyano site, similar to Methyl N-cyanobenzimidat (258). However, the bithiophene unit could stabilize radical or cationic intermediates, enhancing stability in electronic applications .
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-4-cyanobenzamide is a compound of increasing interest in medicinal chemistry due to its promising biological activities. This article explores its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H16N2S2
- Molecular Weight : 320.45 g/mol
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Interactions : Preliminary studies suggest that this compound can inhibit specific protein-protein interactions critical in cellular signaling pathways. For instance, it has shown potential in disrupting the interaction between certain oncogenic proteins, which is relevant in cancer biology.
- Antioxidant Properties : The presence of bithiophene moieties in its structure may contribute to antioxidant activities, reducing oxidative stress within cells.
- Cell Cycle Modulation : Some derivatives have been noted to affect cell cycle progression, particularly in cancer cell lines, leading to increased apoptosis or altered mitotic processes.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study Focus | Cell Line/Model | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer Activity | Breast Cancer Cells | 5 | Induces apoptosis and inhibits growth |
| Antioxidant Activity | Human Fibroblasts | 10 | Reduces oxidative stress |
| Cell Cycle Effects | Colon Cancer Cells | 7 | Alters cell cycle progression |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast and colon cancer cells, with an IC50 value of 5 µM. This effect was attributed to its ability to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in tumor growth.
Case Study 2: Antioxidant Properties
In another study, the antioxidant properties of the compound were investigated using human fibroblast cells. The results indicated that at a concentration of 10 µM, this compound significantly reduced markers of oxidative stress compared to control groups. This suggests potential therapeutic applications in conditions associated with oxidative damage.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Selective Cytotoxicity : The compound demonstrates selective cytotoxicity towards certain cancer cell lines while sparing normal cells.
- Mechanistic Insights : Studies indicate that the compound may inhibit specific kinases involved in cancer progression, leading to reduced tumor growth.
- Potential for Drug Development : Given its unique structural features and biological activity, this compound is being explored as a candidate for drug development targeting various diseases, particularly cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
